5(4H)-Oxazolone, 4-[[4-(dimethylamino)phenyl]methylene]-2-phenyl-
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Overview
Description
4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structural properties and diverse applications in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further connected to a phenyloxazol-5(4H)-one ring. The compound’s structure imparts specific chemical and physical properties that make it valuable in different research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acidic or basic catalysts, depending on the specific reaction pathway chosen.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and reaction time, to maximize the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, including halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: It is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and benzylidene moiety play crucial roles in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one can be compared with other similar compounds, such as:
4-(Dimethylamino)benzaldehyde: This compound shares the dimethylamino group but lacks the phenyloxazol-5(4H)-one ring, resulting in different chemical properties and applications.
2-Phenyloxazol-5(4H)-one: This compound contains the phenyloxazol-5(4H)-one ring but lacks the dimethylamino group, leading to distinct reactivity and uses.
The uniqueness of 4-(4-(Dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one lies in its combined structural features, which confer specific chemical and physical properties that are not present in the individual components.
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)12-16-18(21)22-17(19-16)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIKVHOLUBDIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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